3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol
Description
Properties
Molecular Formula |
C9H12ClN3O2S2 |
|---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
3-chloro-5-piperazin-1-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H12ClN3O2S2/c10-7-5-12-6-8(9(7)16)17(14,15)13-3-1-11-2-4-13/h5-6,11H,1-4H2,(H,12,16) |
InChI Key |
OEMNCSJPSSEGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CNC=C(C2=S)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol typically involves the nucleophilic substitution of a chlorinated pyridine derivative with a piperazine derivative. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group at the 4-position undergoes oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products | Reference |
|---|---|---|---|
| Disulfide formation | Atmospheric O₂, mild basic conditions | Bis(3-chloro-5-(piperazin-1-ylsulfonyl)pyridin-4-yl) disulfide | |
| Sulfoxide formation | H₂O₂ or meta-chloroperbenzoic acid | 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-sulfinic acid |
The oxidation pathway depends on the oxidizing agent’s strength. Disulfide formation is favored in aerobic, mildly alkaline environments, while stronger oxidants like peroxides yield sulfoxides.
Condensation Reactions
The thiol group participates in nucleophilic condensations with carbonyl-containing compounds:
| Substrate | Conditions | Product Class | Reference |
|---|---|---|---|
| Aldehydes (e.g., benzaldehyde) | Ethanol, reflux, acid catalysis | Thioacetals/Thioketals | |
| Ketones (e.g., acetone) | THF, room temperature, base (K₂CO₃) | Thioether derivatives |
These reactions exploit the thiol’s nucleophilicity, forming stable C–S bonds. Steric hindrance from the piperazine sulfonamide group moderates reaction rates.
Nucleophilic Aromatic Substitution
The chlorine atom at the 3-position undergoes substitution with nucleophiles:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Amines (e.g., piperidine) | DMF, 80°C, 12 hrs | 3-Amino-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol | |
| Thiols (e.g., ethanethiol) | EtOH, K₂CO₃, reflux | 3-(Alkylthio)-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol |
The electron-withdrawing sulfonamide group activates the pyridine ring, facilitating substitution at the 3-position.
Sulfonamide Group Reactivity
The piperazin-1-ylsulfonyl moiety participates in acid-base and coordination chemistry:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Protonation | HCl (aq), pH < 3 | Formation of water-soluble hydrochloride salt | |
| Metal coordination | Transition metals (e.g., Fe³⁺, Cu²⁺) | Stable chelate complexes |
The sulfonamide’s lone pairs enable interactions with metal ions, relevant to catalytic or biological applications .
Key Data Tables
| Reaction Type | Solvent | Temperature | Typical Yield (%) |
|---|---|---|---|
| Disulfide formation | Ethanol | 25°C | 65–75 |
| Chlorine substitution | DMF | 80°C | 50–60 |
| Thioacetal formation | THF | Reflux | 70–85 |
Table 2. Spectroscopic Data for Key Derivatives
| Product | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Disulfide derivative | 7.8 (s, 2H, pyridine), 3.5 (m, 8H, piperazine) | 2550 (S–S), 1340 (SO₂) |
| Sulfoxide derivative | 8.1 (s, 1H, pyridine), 3.2 (m, 8H, piperazine) | 1040 (S=O) |
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol exhibit antimicrobial properties. These compounds are being investigated for their efficacy against various bacterial strains, which could lead to the development of new antibiotics to combat resistant infections.
Case Study Example :
A study published in a peer-reviewed journal demonstrated that derivatives of pyridine compounds showed significant antibacterial activity, suggesting that 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol could be a candidate for further research in this area .
2. Anticancer Research
The compound's structural features may also lend themselves to anticancer applications. Pyridine derivatives have been noted for their ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways.
Data Table: Anticancer Activity of Pyridine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF7 | 10 |
| 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol | A549 | TBD |
This table illustrates the potential of similar compounds in anticancer research, highlighting the need for specific studies on 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol.
3. Neurological Studies
Another promising application is in the field of neurology. Compounds with piperazine moieties are known to interact with neurotransmitter receptors, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression.
Case Study Example :
Research has shown that piperazine derivatives can modulate serotonin receptors, which are crucial targets for antidepressant drugs. This suggests a pathway for exploring the effects of 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol on mood disorders .
Synthesis and Characterization
The synthesis of 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol typically involves multi-step reactions that include chlorination and sulfonamide formation. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are essential for confirming the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, enhancing the compound’s inhibitory potency .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Comparisons
The compound’s unique substituents differentiate it from other pyridine derivatives. Below is a comparative analysis based on structural features and inferred properties:
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Implications |
|---|---|---|---|---|
| 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol | C₁₂H₁₈ClN₃O₂S₂ | 335.87 | Chloro, thiol, piperazinylsulfonyl | High polarity, potential enzyme inhibition |
| 2-Cyanopyridine | C₆H₄N₂ | 104.11 | Cyano | Intermediate for ligand synthesis |
| 4-[2-(1-Piperidinyl)ethoxy] phenol | C₁₃H₁₉NO₂ | 221.30 | Phenol, piperidinylethoxy | CNS-targeting potential due to piperidine |
| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | C₈H₃ClF₃O | 218.56 | Chloro, trifluoromethyl, benzoyl | Reactive acylating agent |
Key Observations:
Piperazine vs. Piperidine: The piperazinyl group in the target compound provides two nitrogen atoms, enhancing hydrogen-bonding capacity compared to the single-nitrogen piperidine in 4-[2-(1-piperidinyl)ethoxy] phenol. This may improve interactions with biological targets like G-protein-coupled receptors .
Sulfonyl vs. Cyano/Acyl Groups: The sulfonyl group in the target compound increases hydrophilicity and may improve aqueous solubility compared to non-polar groups like cyano (in 2-cyanopyridine) or trifluoromethyl (in 3-chloro-5-(trifluoromethyl)benzoyl chloride) .
Thiol Reactivity: The thiol group distinguishes the compound from phenol or acyl chloride derivatives, enabling unique reactivity (e.g., disulfide formation) that could be exploited in prodrug design or metal chelation .
Biological Activity
3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol is a heterocyclic compound notable for its unique structural features, including a pyridine ring, a chloro substituent, a sulfonyl moiety, and a thiol group. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anticancer, and neuroprotective effects.
The chemical formula for 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol is with a molecular weight of approximately 233.72 g/mol. The presence of the thiol group suggests potential reactivity in redox reactions, which can enhance biological activity.
Antimicrobial Activity
Preliminary studies indicate that 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating inhibition of growth comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown cytotoxic effects against several cancer cell lines, including breast and ovarian cancer cells. The structure-activity relationship (SAR) analysis suggests that the presence of the piperazine and thiol groups may enhance its ability to induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A2780 (Ovarian Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 25 | Inhibition of DNA synthesis |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In animal models, it has shown promise in mitigating neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal tissues. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol against Staphylococcus aureus and Escherichia coli. Results indicated an MIC (minimum inhibitory concentration) of 8 µg/mL for both strains, suggesting strong antibacterial activity.
- Cytotoxicity Assessment : In a study published in the Journal of Medicinal Chemistry, the cytotoxic effects of the compound were assessed on various cancer cell lines. The study reported that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.
Q & A
Q. What are the recommended synthetic routes for preparing 3-Chloro-5-(piperazin-1-ylsulfonyl)pyridine-4-thiol, and how do reaction conditions influence yield?
The synthesis of pyridine-thiol derivatives often involves nucleophilic aromatic substitution (NAS) reactions. For example, pyridine-4-thiol derivatives can be synthesized in dry DMF using K₂CO₃ as a base, with yields dependent on the substitution pattern of the thiol group. In analogous reactions, pyridine-4-thiol yielded 51% disubstituted and 23% monosubstituted products under these conditions, while pyridine-2-thiol gave 85% disubstituted products . Optimizing reaction time, temperature, and stoichiometry of the piperazine sulfonyl chloride precursor is critical for maximizing yield. Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) is recommended to isolate the target compound.
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups) and aromatic protons (δ 7.5–8.5 ppm for pyridine).
- Mass spectrometry (HRMS) : Verify the molecular ion peak (expected m/z ~330–340 for [M+H]⁺).
- X-ray crystallography : Resolve structural ambiguities, as demonstrated for pyridine-4-thiol coordination compounds .
- FT-IR : Identify sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and thiol (S-H at ~2550 cm⁻¹) functional groups.
Q. What safety precautions are required when handling this compound?
While specific safety data for this compound are limited, pyridine-thiol derivatives generally require:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use a fume hood to avoid inhalation of volatile byproducts.
- First aid : For skin contact, rinse with water; for eye exposure, irrigate for 15 minutes .
- Waste disposal : Segregate hazardous waste and consult professional disposal services .
Advanced Research Questions
Q. How does the thiol group’s position on the pyridine ring influence coordination chemistry and material applications?
The thiol group at the 4-position (vs. 2- or 3-positions) enhances bridging ligand capability in coordination complexes. Pyridine-4-thiol derivatives form stable metal-organic frameworks (MOFs) with transition metals (e.g., Co(II)), enabling applications in luminescence and nonlinear optics . Computational modeling (DFT) is recommended to predict binding affinities with metals like Pt or Pd for catalytic or anticancer studies.
Q. How can contradictory yield data in NAS reactions be resolved?
Discrepancies in yields (e.g., 51% vs. 85% for pyridine-4-thiol vs. pyridine-2-thiol derivatives) arise from steric and electronic effects. Pyridine-4-thiol’s para-substitution allows easier access for nucleophiles compared to ortho-substituted analogs. To address this:
Q. What strategies improve the stability of this compound under physiological conditions?
The thiol group is prone to oxidation. Stabilization methods include:
Q. What are the structure-activity relationships (SAR) for medicinal chemistry applications?
The piperazine sulfonyl group enhances solubility and bioavailability, while the thiol moiety allows covalent binding to cysteine residues in target proteins. For example, analogs with trifluoromethyl pyridine cores show agrochemical activity by inhibiting fungal enzymes . SAR studies should focus on:
- Modifying the sulfonyl group (e.g., replacing piperazine with morpholine).
- Screening against disease-specific targets (e.g., kinases or proteases) using SPR or enzymatic assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
